
rac 1-Oleoyl-2-linolenoyl-3-chloropropanediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac 1-Oleoyl-2-linolenoyl-3-chloropropanediol: is a synthetic compound that belongs to the class of chlorinated lipids. It is characterized by the presence of oleoyl and linolenoyl fatty acid chains attached to a chloropropanediol backbone. This compound is often used in biochemical research to study lipid metabolism and the biological effects of chlorinated lipids .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of rac 1-Oleoyl-2-linolenoyl-3-chloropropanediol typically involves the esterification of oleic acid and linolenic acid with chloropropanediol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .
Industrial Production Methods: : While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale esterification reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: : rac 1-Oleoyl-2-linolenoyl-3-chloropropanediol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the chlorinated group to a hydroxyl group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Hydroxylated compounds.
Substitution: Azido or cyano derivatives.
Applications De Recherche Scientifique
rac 1-Oleoyl-2-linolenoyl-3-chloropropanediol has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity and properties of chlorinated lipids.
Biology: Investigates the role of chlorinated lipids in cellular processes and lipid metabolism.
Medicine: Explores potential therapeutic applications and the biological effects of chlorinated lipids on human health.
Industry: Utilized in the development of new materials and products that incorporate chlorinated lipids
Mécanisme D'action
The mechanism of action of rac 1-Oleoyl-2-linolenoyl-3-chloropropanediol involves its interaction with enzymes and receptors involved in lipid metabolism. The compound can modulate the activity of these enzymes, leading to changes in lipid synthesis, degradation, and signaling pathways. The chlorine atom in the molecule can act as a reactive site for further chemical modifications, influencing the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
rac 1-Oleoyl-2-linoleoyl-3-chloropropanediol: Similar structure but with linoleoyl instead of linolenoyl.
rac 1-Linoleoyl-2-oleoyl-3-chloropropanediol: Similar structure but with linoleoyl and oleoyl groups.
rac 1-Oleoyl-3-chloropropanediol: Lacks the linolenoyl group, only has oleoyl and chloropropanediol
Uniqueness: : rac 1-Oleoyl-2-linolenoyl-3-chloropropanediol is unique due to the presence of both oleoyl and linolenoyl groups, which may confer distinct biological and chemical properties compared to its analogs.
Propriétés
Formule moléculaire |
C39H67ClO4 |
|---|---|
Poids moléculaire |
635.4 g/mol |
Nom IUPAC |
[(2S)-3-chloro-2-[(9Z,12Z,15E)-octadeca-9,12,15-trienoyl]oxypropyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C39H67ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h6,8,12,14,17-20,37H,3-5,7,9-11,13,15-16,21-36H2,1-2H3/b8-6+,14-12-,19-17-,20-18-/t37-/m1/s1 |
Clé InChI |
YDEVHEQAUHEJSR-CLHJWXBKSA-N |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@@H](CCl)OC(=O)CCCCCCC/C=C\C/C=C\C/C=C/CC |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCCC=CCC=CCC=CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-O-(Triethylsilyl-2-debenzoyl-4-desacetyl-[2,4]oxol-D-seco-baccatin III](/img/structure/B13839046.png)

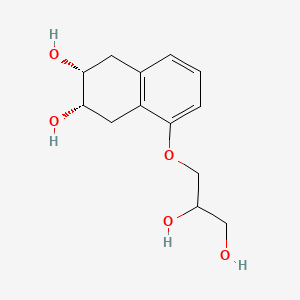
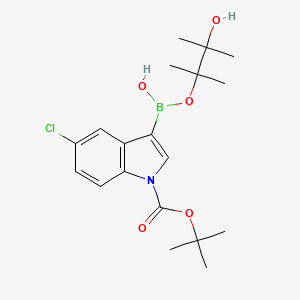
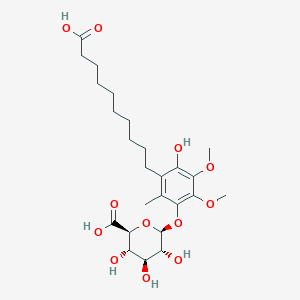
![3,3'-Azanediylbis(1-(3,5-dimethylphenoxy)propan-2-ol) Hydrochloride; Bis[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]amine Hydrochloride](/img/structure/B13839059.png)
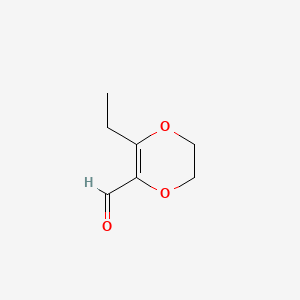
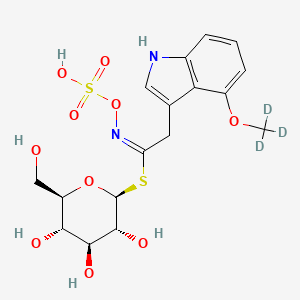

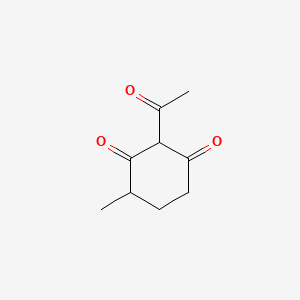

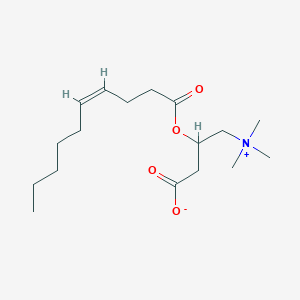
![[(14R,15R,37R,40R,58S,64S)-4,5,6,12,20,21,22,25,26,30,31,32,38,46,47,48,51,52-octadecahydroxy-9,17,35,43,55,61-hexaoxo-64-(3,4,5-trihydroxybenzoyl)oxy-2,10,13,16,28,36,39,42,56,62-decaoxaundecacyclo[35.15.6.514,27.111,15.03,8.018,23.029,34.040,57.044,49.050,54.024,60]tetrahexaconta-1(52),3,5,7,18,20,22,24,26,29,31,33,44,46,48,50,53,59-octadecaen-58-yl] 3,4,5-trihydroxybenzoate](/img/structure/B13839093.png)
